molecular formula C10H11ClFNO2 B13498357 Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

Cat. No.: B13498357
M. Wt: 231.65 g/mol
InChI Key: OFESLNILUFWJAE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields It is a derivative of phenylpropanoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate typically involves the esterification of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate
  • Methyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9H,5,13H2,1H3

InChI Key

OFESLNILUFWJAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

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